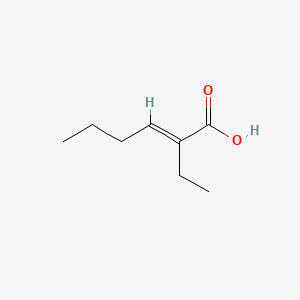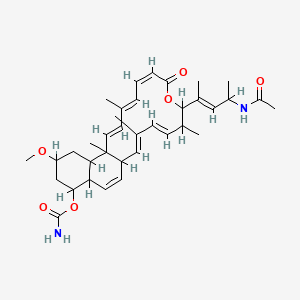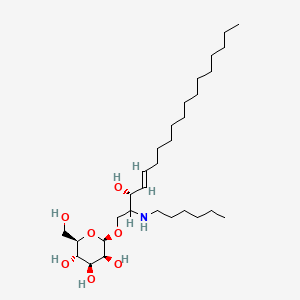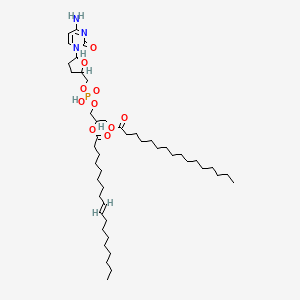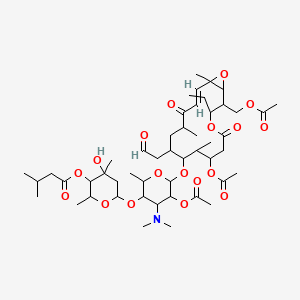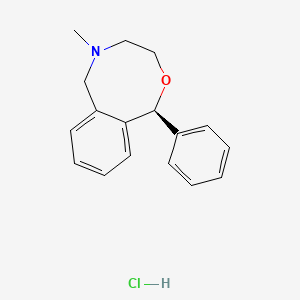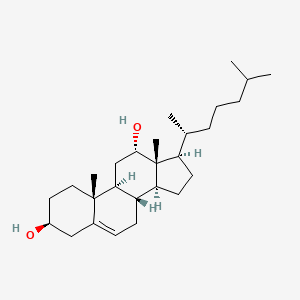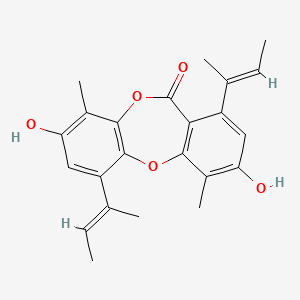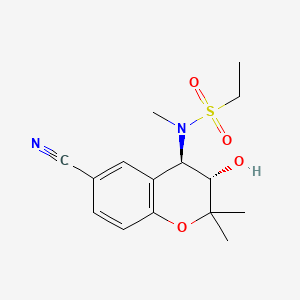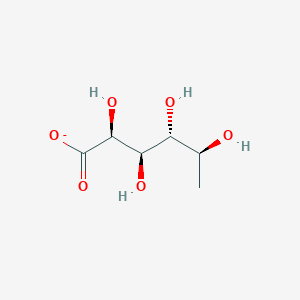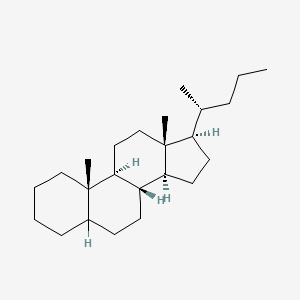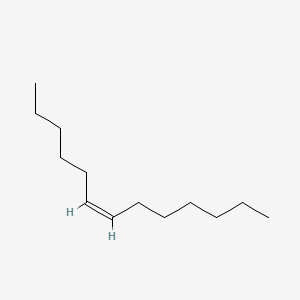
cis-6-Tridecene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-6-Tridecene is an organic compound with the molecular formula C13H26 . It is an unsaturated hydrocarbon, specifically an alkene, characterized by the presence of a double bond between the sixth and seventh carbon atoms in its structure. This compound exists in different stereoisomeric forms, including the (E)-cis-6-Tridecene and (Z)-cis-6-Tridecene .
Preparation Methods
Synthetic Routes and Reaction Conditions
cis-6-Tridecene can be synthesized through various methods. One common approach involves the alkylation of olefins with suitable chain hydrocarbons. This process typically requires a catalytic olefin and may involve a hydrogenation reaction of a conjugated olefin .
Industrial Production Methods
In industrial settings, this compound is often produced through direct alkylation reactions . These reactions are catalyzed and involve the addition of ethylene to olefin compounds under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
cis-6-Tridecene undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen to the compound, leading to the formation of epoxides or alcohols.
Reduction: This reaction involves the addition of hydrogen, converting the double bond into a single bond, resulting in the formation of alkanes.
Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group.
Common Reagents and Conditions
Oxidation: Common reagents include and .
Reduction: Common reagents include in the presence of a .
Substitution: Common reagents include and .
Major Products Formed
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of .
Scientific Research Applications
cis-6-Tridecene has various applications in scientific research, including:
Chemistry: Used as a for the synthesis of more complex organic compounds.
Biology: Studied for its role in and interactions with enzymes.
Medicine: Investigated for its potential use in and as a for certain diseases.
Industry: Utilized in the production of polymers and lubricants .
Mechanism of Action
The mechanism of action of cis-6-Tridecene involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes , influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context in which this compound is used .
Comparison with Similar Compounds
Similar Compounds
6-Dodecene: Another unsaturated hydrocarbon with a similar structure but one less carbon atom.
6-Tetradecene: Similar structure but with one additional carbon atom.
6-Pentadecene: Similar structure but with two additional carbon atoms
Uniqueness of cis-6-Tridecene
This compound is unique due to its specific carbon chain length and position of the double bond . These characteristics influence its chemical reactivity and applications in various fields.
Properties
CAS No. |
6508-77-6 |
|---|---|
Molecular Formula |
C13H26 |
Molecular Weight |
182.35 g/mol |
IUPAC Name |
(Z)-tridec-6-ene |
InChI |
InChI=1S/C13H26/c1-3-5-7-9-11-13-12-10-8-6-4-2/h11,13H,3-10,12H2,1-2H3/b13-11- |
InChI Key |
QHOMPCGOCNNMFK-QBFSEMIESA-N |
SMILES |
CCCCCCC=CCCCCC |
Isomeric SMILES |
CCCCCC/C=C\CCCCC |
Canonical SMILES |
CCCCCCC=CCCCCC |
Key on ui other cas no. |
24949-38-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


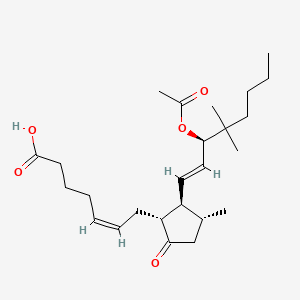
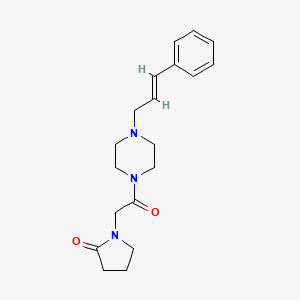
![methyl 6-hydroxy-2-[(1E,3E)-7-hydroxy-3-methylocta-1,3-dienyl]-1,3-dimethyl-4-oxocyclohex-2-ene-1-carboxylate](/img/structure/B1240251.png)
